2-(2-Methoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
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Overview
Description
2-(2-Methoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a complex organic compound that features a combination of methoxyethoxy, chloro-thiazolyl, and difluoroacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves multiple steps:
Formation of the thiazole ring: This can be achieved through the reaction of appropriate starting materials such as thiourea and α-haloketones under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the difluoroacetate group: This step may involve the reaction of the thiazole intermediate with difluoroacetic acid or its derivatives.
Addition of the methoxyethoxyethyl group: This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxyethoxy group.
Reduction: Reduction reactions could target the chloro group or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group or the methoxyethoxy group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar compounds might include other thiazole derivatives or difluoroacetate esters. The uniqueness of 2-(2-Methoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate could be highlighted by its specific combination of functional groups, which may confer unique chemical or biological properties.
List of Similar Compounds
- 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
- 2-(2-Methoxyethoxy)ethyl acetate
- 2-(2-Chloro-1,3-thiazol-4-yl)acetic acid
Properties
Molecular Formula |
C10H12ClF2NO4S |
---|---|
Molecular Weight |
315.72 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C10H12ClF2NO4S/c1-16-2-3-17-4-5-18-8(15)10(12,13)7-6-19-9(11)14-7/h6H,2-5H2,1H3 |
InChI Key |
BBDJYXZONYYIKK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)C(C1=CSC(=N1)Cl)(F)F |
Origin of Product |
United States |
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